

cross-reactivity studies of 1-benzyl-1H-indole-2-carboxylic acid derivatives

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Compound of Interest

Compound Name: **1-benzyl-1H-indole-2-carboxylic acid**

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A Comparative Guide to the Cross-Reactivity of **1-Benzyl-1H-indole-2-carboxylic Acid** Derivatives

This guide provides a comparative analysis of **1-benzyl-1H-indole-2-carboxylic acid** derivatives, focusing on their cross-reactivity and performance against various biological targets. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in advancing potential therapeutic agents.

Introduction

1-benzyl-1H-indole-2-carboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. These compounds have been investigated for their potential as cannabinoid receptor 1 (CB1) allosteric modulators, anti-proliferative agents, HIV-1 integrase inhibitors, and anti-parasitic agents.^{[1][2]} ^[3]^[4]^[5] Understanding the cross-reactivity of these derivatives is crucial for evaluating their selectivity and potential off-target effects. This guide summarizes key findings from various studies, presenting quantitative data, experimental protocols, and visual representations of relevant biological pathways and workflows.

Data Presentation: Comparative Biological Activity

The following tables summarize the biological activities of various **1-benzyl-1H-indole-2-carboxylic acid** derivatives and related structures across different targets.

Table 1: Activity of 1H-indole-2-carboxamide Derivatives as CB1 Receptor Allosteric Modulators[1]

Compound	Substitution	IC50 (nM) at CB1 Receptor
1	Parent Compound	~790
3	Parent Compound	~200
45	4-diethylamino on phenyl ring B, 5-chloro on indole ring A, 3-ethyl on indole ring A	79

Table 2: Anti-proliferative Activity of Substituted-N-benzyl-1H-indole-2-carbohydrazide Derivatives[2]

Compound	Target Cell Line	Average IC50 (μM)
4e	MCF-7, A549, HCT	2

Table 3: Inhibitory Activity of Indole-2-carboxylic Acid Derivatives against HIV-1 Integrase[3][6]

Compound	Target	IC50 (μM)
1	HIV-1 Integrase	> 10
17a	HIV-1 Integrase	3.11
20a	HIV-1 Integrase	0.13

Table 4: Anti-Trypanosoma cruzi Activity of 1H-indole-2-carboxamides[4][5]

Compound	Target	pEC50
1 (DNDI4199)	T. cruzi intracellular amastigote	> 5.5
2	T. cruzi intracellular amastigote	> 5.5
24	T. cruzi intracellular amastigote	6.5

Table 5: CysLT1 Receptor Antagonist Activity of Indole Derivatives[7]

Compound	IC50 (µM) at CysLT1	IC50 (µM) at CysLT2	Selectivity (CysLT2/CysLT1)
1	0.66 ± 0.19	> 10	> 15
17k	0.0059 ± 0.0011	15 ± 4	~2542

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.

CB1 and CB2 Receptor Activity Assay[1]

The activity of compounds at the CB1 and CB2 receptors was determined using fluorometric imaging plate reader (FLIPR)-based calcium mobilization assays. Chinese Hamster Ovary (CHO) cells stably co-expressing the human CB1 or CB2 receptor and a G-protein α -subunit (G α 16) were used. Cells were plated and incubated overnight. The next day, the cells were loaded with a calcium-sensitive dye. The test compounds were then added, and the calcium mobilization in response to a known agonist (CP55,940) was measured. The IC50 values were calculated from the concentration-response curves to determine the potency of the compounds as negative allosteric modulators.

Anti-proliferative MTT Assay[2]

The anti-proliferative activity of the synthesized compounds was evaluated against human cancer cell lines (MCF-7, A549, and HCT) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells were seeded in 96-well plates and incubated. The compounds were then added at various concentrations. After a specified incubation period, MTT solution was added to each well. The resulting formazan crystals were dissolved in a solubilizing agent, and the absorbance was measured at a specific wavelength. The IC50 values, representing the concentration of the compound that causes 50% inhibition of cell growth, were then calculated.

HIV-1 Integrase Strand Transfer Assay[3][6]

The inhibitory effect of the compounds on the strand transfer activity of HIV-1 integrase was evaluated. This assay typically involves measuring the integration of a labeled donor DNA into a target DNA substrate, catalyzed by the integrase enzyme in the presence of Mg²⁺ ions. The reaction mixture includes the integrase enzyme, the donor and target DNA substrates, and the test compound at various concentrations. The inhibition of the strand transfer reaction is quantified, and the IC₅₀ value is determined.

Trypanosoma cruzi Intracellular Amastigote Assay[5]

The potency of the compounds against the intracellular amastigote form of *T. cruzi* was determined using a high-content screening (HCS) assay. Host cells (e.g., Vero cells) were infected with trypomastigotes. After infection, the cells were treated with the test compounds at different concentrations. The number of intracellular amastigotes was quantified using automated microscopy and image analysis. The half-maximal effective concentration (EC₅₀), representing the concentration at which a 50% reduction in the number of amastigotes is observed, was then calculated.

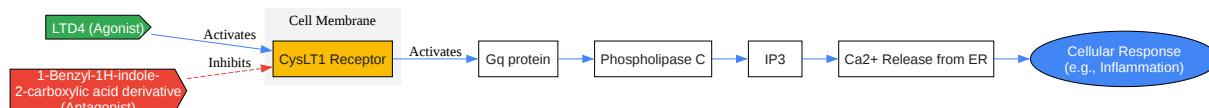
Cysteinyl Leukotriene Receptor (CysLT1 and CysLT2) Calcium Mobilization Assay[7]

The antagonist activity of the compounds at the CysLT1 and CysLT2 receptors was assessed using a calcium mobilization assay. Cells expressing either the CysLT1 or CysLT2 receptor were loaded with a calcium-sensitive dye. The cells were then pre-incubated with the test compounds before being stimulated with the agonist LTD4. The change in intracellular calcium concentration was measured. The IC₅₀ values were determined by analyzing the concentration-dependent inhibition of the agonist-induced calcium response.

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the studied compounds.

Caption: Workflow for MTT-based anti-proliferative assay.



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Caption: CysLT1 receptor signaling pathway and point of inhibition.

Conclusion

The **1-benzyl-1H-indole-2-carboxylic acid** scaffold is a promising starting point for the development of potent and selective modulators of various biological targets. The provided data highlights the diverse activities of these derivatives, ranging from receptor modulation to enzyme inhibition and anti-parasitic effects. The significant differences in potency and selectivity observed with modifications to the core structure underscore the importance of detailed structure-activity relationship studies. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and comparison of novel derivatives, aiding in the identification of lead compounds with optimal therapeutic profiles. Further comprehensive cross-reactivity screening against a broader panel of targets is recommended to fully characterize the selectivity of these promising compounds.

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